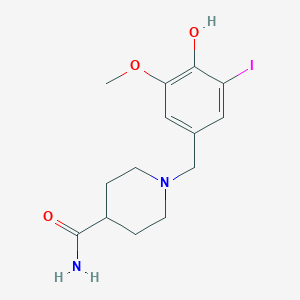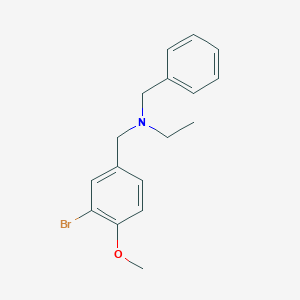![molecular formula C12H20N2O B3852378 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane](/img/structure/B3852378.png)
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane
Vue d'ensemble
Description
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane, also known as Ro15-4513, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to the class of benzodiazepine ligands and has been shown to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain.
Mécanisme D'action
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane acts as a selective antagonist of the α4β3δ GABA-A receptor subtype. This receptor subtype is found primarily in the extrasynaptic regions of the brain, and is thought to play a role in regulating neuronal excitability. By blocking this receptor subtype, this compound may have anxiolytic and sedative effects.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to block some of the effects of alcohol on the GABA-A receptor, suggesting that it may have potential as a treatment for alcohol dependence. This compound has also been studied for its potential neuroprotective effects in models of traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane in lab experiments is that it is a highly selective ligand for the α4β3δ GABA-A receptor subtype, which allows for more precise studies of this receptor subtype. However, one limitation is that this compound has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane. One area of interest is the potential use of this compound as a treatment for alcohol dependence. Another area of interest is the potential neuroprotective effects of this compound in models of traumatic brain injury. Additionally, further studies are needed to fully understand the role of the α4β3δ GABA-A receptor subtype in the brain and the potential therapeutic applications of targeting this receptor subtype.
Applications De Recherche Scientifique
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, and has been used to study the role of GABA-A receptors in these processes. This compound has also been used in studies investigating the effects of alcohol on the brain, as it has been shown to block some of the effects of alcohol on the GABA-A receptor.
Propriétés
IUPAC Name |
1-methyl-4-[(5-methylfuran-2-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11-4-5-12(15-11)10-14-7-3-6-13(2)8-9-14/h4-5H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPTURUZQJSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3852297.png)
![2-[benzyl(3-methylbenzyl)amino]ethanol](/img/structure/B3852299.png)
![2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3852308.png)
![2-ethoxy-6-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B3852311.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3852328.png)

![4-chloro-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852339.png)
![2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852347.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B3852349.png)
![1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3852354.png)
![6-chloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3852365.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B3852382.png)

